Cas no 1443310-17-5 (6-(4-bromo-2-formylphenoxy)hexanenitrile)

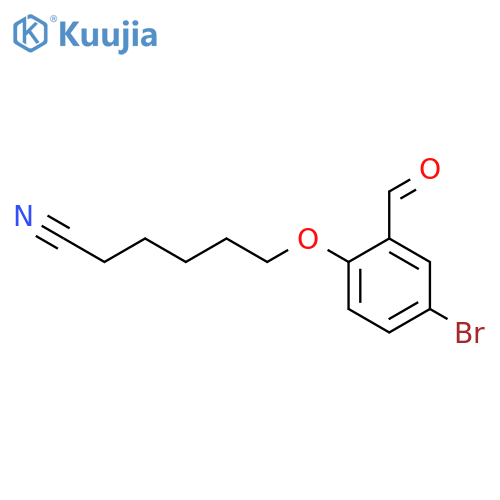

1443310-17-5 structure

商品名:6-(4-bromo-2-formylphenoxy)hexanenitrile

CAS番号:1443310-17-5

MF:C13H14BrNO2

メガワット:296.159762859344

MDL:MFCD18375391

CID:5160531

6-(4-bromo-2-formylphenoxy)hexanenitrile 化学的及び物理的性質

名前と識別子

-

- 6-(4-bromo-2-formylphenoxy)hexanenitrile

-

- MDL: MFCD18375391

- インチ: 1S/C13H14BrNO2/c14-12-5-6-13(11(9-12)10-16)17-8-4-2-1-3-7-15/h5-6,9-10H,1-4,8H2

- InChIKey: LXXUXYWTBHEGKW-UHFFFAOYSA-N

- ほほえんだ: C(#N)CCCCCOC1=CC=C(Br)C=C1C=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 7

6-(4-bromo-2-formylphenoxy)hexanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB427997-1 g |

6-(4-Bromo-2-formylphenoxy)hexanenitrile |

1443310-17-5 | 1g |

€594.40 | 2023-04-23 | ||

| abcr | AB427997-5g |

6-(4-Bromo-2-formylphenoxy)hexanenitrile |

1443310-17-5 | 5g |

€1373.40 | 2023-09-04 | ||

| abcr | AB427997-1g |

6-(4-Bromo-2-formylphenoxy)hexanenitrile; . |

1443310-17-5 | 1g |

€1621.70 | 2025-02-21 | ||

| Ambeed | A604323-1g |

6-(4-Bromo-2-formylphenoxy)hexanenitrile |

1443310-17-5 | 97% | 1g |

$441.0 | 2024-04-23 | |

| Crysdot LLC | CD12142936-10g |

6-(4-Bromo-2-formylphenoxy)hexanenitrile |

1443310-17-5 | 97% | 10g |

$2234 | 2024-07-23 | |

| Crysdot LLC | CD12142936-1g |

6-(4-Bromo-2-formylphenoxy)hexanenitrile |

1443310-17-5 | 97% | 1g |

$437 | 2024-07-23 | |

| Crysdot LLC | CD12142936-5g |

6-(4-Bromo-2-formylphenoxy)hexanenitrile |

1443310-17-5 | 97% | 5g |

$1177 | 2024-07-23 | |

| abcr | AB427997-5 g |

6-(4-Bromo-2-formylphenoxy)hexanenitrile |

1443310-17-5 | 5g |

€1,373.40 | 2023-04-23 | ||

| Crysdot LLC | CD12142936-25g |

6-(4-Bromo-2-formylphenoxy)hexanenitrile |

1443310-17-5 | 97% | 25g |

$4117 | 2024-07-23 |

6-(4-bromo-2-formylphenoxy)hexanenitrile 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

1443310-17-5 (6-(4-bromo-2-formylphenoxy)hexanenitrile) 関連製品

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 81216-14-0(7-bromohept-1-yne)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443310-17-5)6-(4-bromo-2-formylphenoxy)hexanenitrile

清らかである:99%

はかる:1g

価格 ($):397.0